2-Bromo-4-phenyl-1,3-oxazole
Overview
Description
2-Bromo-4-phenyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Preparation Methods
The synthesis of 2-Bromo-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method starts with the bromination of 4-phenyl-1,3-oxazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to handle the reagents and reaction parameters efficiently.
Chemical Reactions Analysis
2-Bromo-4-phenyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. For example, reacting with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to yield dehalogenated products. Common reagents for these reactions include hydrogen peroxide for oxidation and palladium on carbon (Pd/C) for reduction.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the brominated position. These reactions typically use palladium catalysts and ligands, along with bases like potassium carbonate or cesium carbonate.
Scientific Research Applications
2-Bromo-4-phenyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable tool for constructing diverse molecular architectures.
Material Science: Researchers explore its potential in developing new materials with specific electronic or optical properties, leveraging the unique characteristics of the oxazole ring.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with various molecular targets, such as enzymes or receptors. The presence of the bromine atom and the phenyl group can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
2-Bromo-4-phenyl-1,3-oxazole can be compared with other oxazole derivatives, such as:
2-Methyl-4-phenyl-1,3-oxazole:
2-Chloro-4-phenyl-1,3-oxazole: The chlorine atom provides different reactivity compared to bromine, influencing the types of reactions and products formed.
4-Phenyl-1,3-oxazole: Lacking a halogen substituent, this compound has different chemical properties and reactivity patterns.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and enables specific synthetic transformations that are not possible with other similar compounds.
Properties
IUPAC Name |
2-bromo-4-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEVPGXTKPDMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700172 | |
Record name | 2-Bromo-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-19-4 | |
Record name | 2-Bromo-4-phenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.